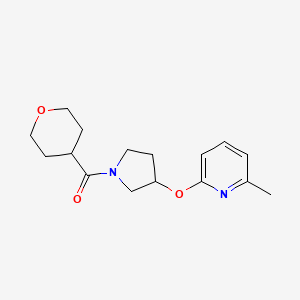

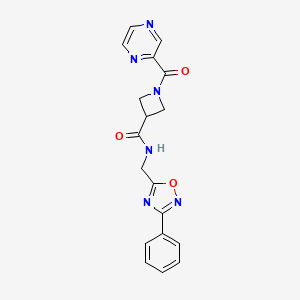

![molecular formula C17H19N3O5 B2805985 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea CAS No. 710985-91-4](/img/structure/B2805985.png)

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea” is a complex organic molecule. It contains functional groups such as urea, nitrophenyl, and dimethoxyphenyl, which suggest that it could have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, the diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one was formed in the Petasis reaction and further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Applications De Recherche Scientifique

Synthesis and Stabilization

- A significant application of derivatives similar to "1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea" is in the synthesis of propellant stabilizer derivatives. The N-alkylation and O-alkylation of nitro-substituted 1,3-diphenylureas have been explored, resulting in compounds critical for nitro derivatives of ethyl and methyl centralite, which are important propellant stabilizers (Curtis, 1988).

Gelation and Material Science

- Bis(urea)s based on specific spacers, including potentially those with structures similar to the mentioned chemical, have been noted as highly effective low molecular weight gelators. The awkward shape and conformational promiscuity of these molecules contribute to their gelation behavior, demonstrating the role of urea derivatives in the development of materials with unique physical properties (Smith et al., 2022).

Corrosion Inhibition

- Urea derivatives, including those structurally related to "1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea," have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that certain triazinyl urea derivatives are efficient in inhibiting mild steel corrosion in acidic conditions, suggesting the potential application of the subject compound in corrosion protection (Mistry et al., 2011).

Hydrogen Bonding and Molecular Structure

- Research into the hydrogen bonding and structure of substituted ureas has provided insights into the molecular conformations and interactions that dictate the physical properties of these compounds. Such studies are crucial for understanding the material science applications of urea derivatives (Kołodziejski et al., 1993).

Synthesis of Novel Derivatives

- The synthesis and structural elucidation of new urea derivatives, including those with nitrophenyl groups, have been topics of interest. These compounds have shown interesting biological activities, indicating the potential for pharmaceutical applications beyond the scope of this request (Zhi et al., 1995).

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-24-15-7-6-12(10-16(15)25-2)8-9-18-17(21)19-13-4-3-5-14(11-13)20(22)23/h3-7,10-11H,8-9H2,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXZWULWBPBZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325433 |

Source

|

| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24787572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |

CAS RN |

710985-91-4 |

Source

|

| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol](/img/structure/B2805904.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)

![Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B2805914.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2805916.png)

![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)